molecular formula C5H10ClNO B6203387 1-aminopent-4-yn-2-ol hydrochloride CAS No. 1955531-03-9

1-aminopent-4-yn-2-ol hydrochloride

Cat. No. B6203387
CAS RN: 1955531-03-9
M. Wt: 135.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminopent-4-yn-2-ol hydrochloride, also known as APH, is an organic compound that is widely used in the synthesis of a variety of molecules and is a key component in a number of biochemical processes. APH is a colorless, odorless, and crystalline substance with a molecular formula of C5H9NO2·HCl. It is a derivative of 1-aminopent-4-yn-2-ol, which is an aldehyde of penten-2-ol. APH has many applications in research and industry, and is used as a reagent in organic synthesis and as a catalyst in various reactions.

Mechanism of Action

1-aminopent-4-yn-2-ol hydrochloride acts as a catalyst in organic synthesis by facilitating the formation of a variety of covalent bonds. It catalyzes the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, as well as the formation of heterocyclic compounds.
Biochemical and Physiological Effects
1-aminopent-4-yn-2-ol hydrochloride has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.

Advantages and Limitations for Lab Experiments

1-aminopent-4-yn-2-ol hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive, readily available, and easy to use. It is also relatively non-toxic and has a low volatility, making it safe to handle. The major limitation of 1-aminopent-4-yn-2-ol hydrochloride is that it is a relatively weak catalyst, meaning that it requires a higher concentration of reagents and a longer reaction time in order to achieve the desired results.

Future Directions

Future research on 1-aminopent-4-yn-2-ol hydrochloride could focus on further exploring its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals. Additionally, research could be conducted on the development of more efficient catalysts based on 1-aminopent-4-yn-2-ol hydrochloride, as well as the development of new methods for the synthesis of various compounds. Additionally, research could be conducted on the use of 1-aminopent-4-yn-2-ol hydrochloride as a reagent in the synthesis of polymers and other materials. Finally, research could be conducted on the use of 1-aminopent-4-yn-2-ol hydrochloride in the development of biosensors and other biotechnological applications.

Synthesis Methods

1-aminopent-4-yn-2-ol hydrochloride can be synthesized from 1-aminopent-4-yn-2-ol by the addition of hydrochloric acid. The reaction is carried out in an aqueous solution, and the product is a white crystalline solid. The reaction is shown below:
1-Aminopent-4-yn-2-ol + HCl → 1-Aminopent-4-yn-2-ol hydrochloride

Scientific Research Applications

1-aminopent-4-yn-2-ol hydrochloride is commonly used in scientific research as a reagent and catalyst in organic synthesis. It is used in the synthesis of a variety of molecules, including heterocyclic compounds, polymers, and pharmaceuticals. It is also used in the synthesis of a variety of other compounds, such as amino acids, peptides, and nucleic acids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-aminopent-4-yn-2-ol hydrochloride involves the conversion of 4-pentyn-1-ol to 1-aminopent-4-yn-2-ol, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-pentyn-1-ol", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of 4-pentyn-1-ol to 1-pentyn-4-aldehyde using sodium hydroxide and water", "Step 2: Reduction of 1-pentyn-4-aldehyde to 1-pentyn-4-ol using sodium borohydride", "Step 3: Conversion of 1-pentyn-4-ol to 1-aminopent-4-yn-2-ol using ammonia", "Step 4: Addition of hydrochloric acid to 1-aminopent-4-yn-2-ol to form the hydrochloride salt" ] }

CAS RN

1955531-03-9

Product Name

1-aminopent-4-yn-2-ol hydrochloride

Molecular Formula

C5H10ClNO

Molecular Weight

135.6

Purity

0

Origin of Product

United States

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